molecular formula C28H26O3S B10944957 (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one

(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one

Cat. No.: B10944957
M. Wt: 442.6 g/mol
InChI Key: KKQTWSYDITWKDE-JQIJEIRASA-N
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Description

(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with benzyl bromide and thiophene-2-carbaldehyde, a Friedel-Crafts acylation reaction is performed to introduce the benzyl group onto the thiophene ring.

    Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural and undergoing various functional group transformations.

    Coupling Reaction: The thiophene and furan intermediates are then coupled using a Wittig reaction to form the propenone linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.

    Reduction: Reduction reactions can target the propenone moiety, converting it into a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and hydroxylated furans.

    Reduction: Saturated ketones and alcohols.

    Substitution: Various substituted thiophenes and furans.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of both thiophene and furan rings is of particular interest due to their known bioactivity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and organic semiconductors. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(methyl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one
  • (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(ethyl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one lies in its specific combination of functional groups and aromatic rings. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the context.

Properties

Molecular Formula

C28H26O3S

Molecular Weight

442.6 g/mol

IUPAC Name

(E)-1-(5-benzylthiophen-2-yl)-3-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C28H26O3S/c1-20(2)22-8-10-23(11-9-22)30-19-25-13-12-24(31-25)14-16-27(29)28-17-15-26(32-28)18-21-6-4-3-5-7-21/h3-17,20H,18-19H2,1-2H3/b16-14+

InChI Key

KKQTWSYDITWKDE-JQIJEIRASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)/C=C/C(=O)C3=CC=C(S3)CC4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=CC(=O)C3=CC=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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